molecular formula C13H23N3O6S B7434618 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid

3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid

Cat. No. B7434618
M. Wt: 349.41 g/mol
InChI Key: HWBCZGISWPPSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid, also known as DTCPA, is a synthetic peptide that has been widely used in scientific research. It is a potent and selective agonist for the metabotropic glutamate receptor subtype 8 (mGluR8), which is a member of the G protein-coupled receptor family. DTCPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid is a selective agonist for mGluR8, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid binds to mGluR8, it activates a signaling cascade that leads to the inhibition of adenylate cyclase and the reduction of cAMP levels. This results in the modulation of various ion channels and neurotransmitter release, leading to the observed effects of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid on neuronal activity and physiological processes.
Biochemical and Physiological Effects:
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid can modulate the release of glutamate, GABA, and other neurotransmitters. 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has also been shown to inhibit voltage-gated calcium channels and regulate GABA release. In vivo studies have demonstrated that 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid can modulate pain perception, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid in lab experiments is its high potency and selectivity for mGluR8. This allows for precise modulation of the receptor without affecting other receptors or ion channels. However, one limitation of using 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid is its relatively short half-life, which may require frequent administration in in vivo studies.

Future Directions

There are several future directions for research involving 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the role of mGluR8 in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective agonists for mGluR8, which may have therapeutic potential for various neurological and psychiatric disorders. Additionally, the development of mGluR8 antagonists may also have therapeutic potential, as they may be able to modulate the effects of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid and other mGluR8 agonists.

Synthesis Methods

The synthesis of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with a tert-butyl group. The protected glutamic acid is then coupled with N-Fmoc-6-aminohexanoic acid using a coupling reagent such as HATU or DIC. The resulting dipeptide is then deprotected to yield the free amine. The free amine is then coupled with the protected thiazolidine-3-carboxylic acid using a coupling reagent such as HATU or DIC. The tert-butyl group is then removed using TFA to yield the final product, 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid.

Scientific Research Applications

3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has been widely used in scientific research as a tool to study the function of mGluR8. It has been shown to have a variety of effects on neuronal activity, including the modulation of glutamate release, inhibition of voltage-gated calcium channels, and regulation of GABA release. 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has also been used to study the role of mGluR8 in various physiological processes, such as pain perception, anxiety, and addiction.

properties

IUPAC Name

3-[6-[(1,1-dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6S/c17-11(14-8-5-12(18)19)4-2-1-3-7-15-13(20)10-6-9-23(21,22)16-10/h10,16H,1-9H2,(H,14,17)(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCZGISWPPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1C(=O)NCCCCCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid

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